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Cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester is a chemical compound characterized by its molecular formula and a molecular weight of approximately 271.36 g/mol. This compound features a cyclohexane ring with a tert-butoxycarbonyl group, an amino group, and an ethyl ester functionality, which contributes to its unique properties and potential applications in organic synthesis and medicinal chemistry. The compound's structure can be represented as follows:
JSGHMGKJNZTKGF-IUCAKERBSA-N, encapsulating its detailed connectivity.Several methods have been developed for synthesizing cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester:
Cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester has several applications:
Interaction studies involving cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester focus on:
Cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester shares structural similarities with several related compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-3-Aminocyclohexanecarboxylic Acid | Lacks the tert-butoxycarbonyl protection | |
| (1S,3R)-3-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic Acid | Different stereochemistry affecting reactivity | |
| (1S,3R)-4-Methylsulfonyl-Oxy-Cyclohexanecarboxylic Acid Ethyl Ester | Contains a sulfonyl group, altering solubility |
These compounds exhibit variations in functional groups and stereochemistry that influence their chemical behavior and biological activity. The unique combination of features in cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester makes it particularly interesting for specific applications in synthetic chemistry and pharmacology.
The tert-butoxycarbonyl (Boc) group, introduced by Louis A. Carpino in 1957, marked a paradigm shift in peptide chemistry by enabling orthogonal protection strategies. Unlike earlier carbobenzoxy (Cbz) groups, Boc’s acid-labile nature allowed selective deprotection under mild conditions (e.g., trifluoroacetic acid) while maintaining stability during base-mediated coupling reactions. This innovation proved critical for Robert Bruce Merrifield’s development of solid-phase peptide synthesis (SPPS) in 1963, where polystyrene resins required repetitive acidolytic cleavage cycles.
Boc chemistry dominated SPPS until the 1970s, when the base-sensitive 9-fluorenylmethyloxycarbonyl (Fmoc) group emerged as an alternative. However, Boc retains relevance in modern peptide synthesis for specific applications:
The compound cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester exemplifies Boc’s enduring utility, combining efficient α-amino protection with cyclohexane-mediated conformational control.
Cyclohexane β-amino acids impose distinct spatial constraints compared to linear counterparts, profoundly influencing peptide secondary structure and biological activity. Key advantages include:
The cis-3-aminocyclohexanecarboxylic acid core in this compound enforces a specific dihedral angle (θ ≈ -60°), promoting helical conformations critical for receptor binding. Recent studies demonstrate that trihydroxylated derivatives synthesized from (-)-shikimic acid maintain 14-helix structures even after partial deprotection, underscoring the scaffold’s structural resilience.
The introduction of the Boc group to β-amino acids is a cornerstone of amine protection in organic synthesis. Di-tert-butyl dicarbonate (Boc anhydride) serves as the primary reagent for this transformation, reacting with primary and secondary amines to form stable carbamate derivatives [4] [6]. The mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of Boc anhydride, facilitated by bases such as 4-dimethylaminopyridine (DMAP) or sodium bicarbonate [6] [7]. DMAP accelerates the reaction by forming a reactive acylpyridinium intermediate, which enhances the electrophilicity of the carbonyl group [7].
In the context of cyclohexane β-amino acids, this reaction proceeds efficiently under mild conditions. For example, the Boc protection of 4-aminocyclohexane-1-carboxylic acid derivatives is achieved by treating the amine with Boc anhydride in acetone, yielding the protected analog without isolating intermediates [1]. This one-pot strategy minimizes side reactions and improves overall yields (47% reported in patent EP3411355B1) [1]. Critically, the Boc group’s orthogonality to other protecting groups enables sequential functionalization, a feature exploited in multi-step syntheses of drugs like Oclacitinib [1] [4].
Solvent selection and base catalysis significantly influence the efficiency and selectivity of Boc protection. Polar aprotic solvents such as acetonitrile or acetone are preferred for their ability to dissolve both Boc anhydride and amine substrates while stabilizing transition states [1] [6]. Aqueous systems, employing sodium bicarbonate as a base, are also effective for water-soluble amines, though they require careful pH control to avoid premature cleavage of the Boc group [4] [7].
The choice of base further modulates reaction kinetics. DMAP, when used catalytically in organic solvents, drastically reduces reaction times but may necessitate slow addition to mitigate exothermic side reactions [6] [7]. In contrast, non-nucleophilic bases like triethylamine (TEA) provide milder conditions suitable for acid-sensitive substrates [7]. For instance, the synthesis of cis-3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester employs acetone as the solvent and DMAP as the catalyst, achieving high conversion rates without racemization [1] [3].
Achieving cis-configuration in cyclohexane derivatives demands precise control over reaction thermodynamics and kinetics. Hydrogenation of aromatic precursors, such as p-aminobenzoic acid, over ruthenium catalysts under high-pressure hydrogen (15 bar) selectively yields cis-4-aminocyclohexane-1-carboxylic acid [1]. This transformation exploits the catalyst’s ability to adsorb the aromatic ring flatly, favoring syn-addition of hydrogen and resulting in a cis:trans ratio of 1:4.6 [1]. Subsequent esterification of the carboxylic acid with ethanol under acidic conditions preserves the stereochemical integrity, as demonstrated in the synthesis of the ethyl ester derivative [1] [2].
Alternative approaches leverage steric effects to enforce cis-selectivity. For example, the use of bulky tert-butyl groups in chiral auxiliaries or catalysts biases the transition state toward cis-product formation [8]. This strategy is exemplified in the resolution of 2,3-dihydroquinazolin-4(1H)-one derivatives, where the tert-butyl group adopts a pseudoaxial position, directing hydrogenation to the syn face [8].
Racemic mixtures of cis- and trans-aminocyclohexanecarboxylic acid esters necessitate enantioselective resolution for pharmaceutical applications. Chiral auxiliaries, such as N-phthalyl-L-alanine chloride, enable diastereomeric salt formation, which can be separated via crystallization [8]. In one protocol, the racemic amine is treated with the chiral acid chloride, yielding diastereomers with distinct solubility profiles. Recrystallization from ethanol or ethyl acetate affords enantiomerically pure material, as confirmed by X-ray crystallography [8].
Enzymatic resolution offers another avenue, exploiting lipases or esterases to selectively hydrolyze one enantiomer of the ester. For instance, Candida antarctica lipase B (CAL-B) has been employed to kinetically resolve racemic ethyl esters, though this method requires optimization of solvent and temperature conditions [8].
Table 1: Representative Conditions for cis-Selective Hydrogenation
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | cis:trans Ratio | Yield (%) | Source |
|---|---|---|---|---|---|---|
| p-Aminobenzoic acid | 5% Ru/C | 15 | 100 | 1:4.6 | 90 | [1] |
| 2-Tert-butylquinazolinone | PtO2 | 1 | 25 | 95:5 (cis) | 85 | [8] |
The incorporation of cis-3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester into beta-peptide backbones represents a sophisticated approach to modulating secondary structure formation. Research has demonstrated that carbocyclic beta-amino acids serve as particularly strong helix or turn inducers due to their constrained cyclic structures [1] [2]. The cyclohexane ring system provides a rigid scaffold that significantly influences the conformational preferences of the peptide backbone.
Studies have established that beta-peptides containing cyclohexane-derived amino acids can adopt well-defined secondary structures even in short sequences, contrasting with their alpha-peptide counterparts which typically require longer chain lengths for stable folding [3] [4]. The conformational restriction imposed by the cyclohexane ring forces the peptide backbone into specific dihedral angle ranges, effectively pre-organizing the structure for helix formation [5].
The cis configuration of the 3-aminocyclohexanecarboxylic acid derivative introduces unique geometric constraints that differ from the more extensively studied trans-2-aminocyclohexanecarboxylic acid (trans-ACHC). While trans-ACHC reliably promotes 14-helix formation, the cis-3-substituted variant presents distinct conformational preferences that must be carefully considered in foldamer design [1] [2].
Table 1: Conformational Properties and 14-Helix Stability
| Residue | Helix Type | Stability | Helical Propensity | Key Features |
|---|---|---|---|---|
| trans-ACHC | 14-helix | High | Very Strong | Cyclohexane constraint stabilizes backbone |
| cis-ACHC | Variable/No helix | Low/Variable | Weak | Disrupts regular helical structure |
| Polyhydroxylated cyclohexane | 14-helix | High (maintained) | Strong | Maintains helix despite substitution |
| β³-amino acids | 14-helix | Moderate | Moderate | Sequence-dependent stability |
| trans-ACPC | 12-helix | High | Strong | Forms distinct 12-helix structure |
The assembly of helical foldamers using polyhydroxylated cyclohexane units represents a significant advancement in the field of structural biology and materials science. Recent investigations have focused on trihydroxylated cyclohexane beta-amino acids derived from shikimic acid, which maintain their ability to promote 14-helix formation despite extensive functionalization [1] [6] [2].
The synthesis and conformational study of peptides incorporating polyhydroxylated cyclohexane beta-amino acids has revealed remarkable structural stability. Pentameric peptides containing these highly substituted residues continue to adopt the characteristic 14-helix secondary structure, as confirmed by nuclear magnetic resonance spectroscopy, circular dichroism measurements, and density functional theory calculations [1] [6].
The retention of helical structure in the presence of multiple hydroxyl substituents suggests that the cyclohexane ring constraint is sufficiently robust to overcome potential destabilizing effects of polar functionalization. This finding opens new possibilities for designing amphiphilic foldamers with controlled hydrophilic and hydrophobic domains positioned along the helix axis [1] [6].
| Study Type | Key Finding | Relevance to cis Configuration | Citation Reference |
|---|---|---|---|
| Crystallographic Analysis | Crystal structure shows cis-3-ACHC adopts chair conformation | Establishes preferred chair geometry | [7] [8] |
| CD Spectroscopy | 14-helix shows characteristic θmax at 217-221 nm | Confirms helical secondary structure maintenance | [1] [9] [6] |
| NMR Solution Structure | NOE patterns confirm 14-helix in solution | Shows single well-defined conformation | [1] [9] [6] |
| DFT Calculations | Hydrogen bond geometry optimized for helix stability | Validates theoretical helix parameters | [1] [9] [6] |
| FTIR Spectroscopy | Amide bands shift indicating increased H-bonding | Demonstrates structural organization | [1] [9] [6] |
| Temperature Stability | Minimal change 0-25°C demonstrates stability | Confirms thermodynamic stability | [1] [9] [6] |
The systematic deprotection of hydroxyl groups in these polyhydroxylated systems allows for fine-tuning of peptide properties. Sequential removal of protecting groups enables the preparation of peptides with varying degrees of polarity, providing a platform for studying structure-activity relationships in foldamer design [1] [6]. The acetonide-protected derivatives show slightly different helical parameters compared to the fully deprotected analogs, indicating that steric effects from protecting groups can influence helix geometry while maintaining overall structural integrity.
The stereochemical configuration of cyclohexane-based amino acids profoundly influences their ability to stabilize helical secondary structures. While trans-2-aminocyclohexanecarboxylic acid derivatives consistently promote robust 14-helix formation, the cis-3-aminocyclohexanecarboxylic acid configuration presents a more complex conformational landscape [10] [11] [2].
Research indicates that homochiral oligomers of cis-ACHC do not typically form stable helical structures when used alone [2]. However, when incorporated into heterooligomers or hybrid peptides, cis-ACHC residues can participate in helical folds, though their contribution to helix stability is generally less pronounced than their trans counterparts [2] [12].
The conformational analysis of cis-3-aminocyclohexanecarboxylic acid derivatives reveals that the amino group preferentially occupies the axial position in the cyclohexane ring, as demonstrated by crystallographic studies [7] [10]. This axial orientation constrains the phi and theta torsion angles to approximately gauche values of plus or minus 60 degrees, which can disrupt the regular geometric requirements for 14-helix formation [10].
Nuclear magnetic resonance studies of peptides containing cis-configured cyclohexane amino acids show characteristic NOE patterns that differ from those observed in trans-ACHC oligomers. The altered distance relationships between backbone protons indicate distorted helix geometry, with hydrogen bond parameters deviating from the optimal values observed in canonical 14-helices [1] [6].
Despite these challenges, the cis configuration offers unique opportunities for designing peptides with controlled conformational flexibility. The reduced helix-promoting ability of cis residues can be exploited to introduce hinge regions or turn motifs within otherwise rigid helical structures. This property makes cis-3-aminocyclohexanecarboxylic acid derivatives valuable tools for engineering peptidic foldamers with specific functional requirements [2] [12].
Table 3: NMR Parameters for 14-Helix Characterization
| Parameter | Expected Value 14-Helix | Interpretation |
|---|---|---|
| Hα(i)/Hβ(i+3) NOE | Strong (~2.2-2.6 Å) | Characteristic long-range contact |
| HN(i)/Hα(i-1) NOE | Strong (sequential) | Sequential backbone arrangement |
| HN(i)/Hβ(i+2) NOE | Medium (~3.0-3.5 Å) | Medium-range helical contact |
| ³J(HN-Hβ) coupling | 7-9 Hz | φ dihedral ~160° (helical) |
| Temperature coefficient (HN) | Small for H-bonded residues | Intramolecular H-bonding |
| Chemical shift dispersion | Well-dispersed in DMSO | Well-defined single conformation |
The solid-phase synthesis of peptides containing Boc-protected cyclohexane derivatives requires careful consideration of protection strategies, coupling conditions, and deprotection protocols. The sterically hindered nature of cyclohexane amino acids presents unique challenges that necessitate optimization of standard peptide synthesis procedures [13] [14] [15].
The selection between Boc and Fmoc protection strategies depends on several factors including the specific requirements of the target peptide, the presence of sensitive functional groups, and the desired purity profile. Boc-based solid-phase peptide synthesis has historically been favored for hydrophobic peptides and those containing cyclohexane-derived residues due to the higher solubility of the resulting peptide products [14].
The classical Boc/benzyl protection scheme employs tert-butoxycarbonyl groups for temporary protection of alpha-amino functions and benzyl-based protecting groups for side chain protection. Deprotection of the Boc group is typically achieved using 20-50% trifluoroacetic acid in dichloromethane, while final cleavage from the resin requires anhydrous hydrogen fluoride [13] [14].
Table 5: Solid-Phase Synthesis Protocol Comparison
| Protection Strategy | Deprotection Conditions | Coupling Reagents | Final Cleavage | Advantages | Challenges |
|---|---|---|---|---|---|
| Boc/Benzyl (Classical) | 20-50% TFA in DCM | DCC, DMAP | HF (anhydrous) | High purity hydrophobic peptides | Requires HF equipment |
| Fmoc/tBu (Modern) | 20% piperidine in DMF | HBTU, PyBOP, TBTU | TFA cocktail | Safer, no HF required | Aggregation during synthesis |
| Hybrid Approach | Sequential TFA then piperidine | EDCI·HCl, DMAP | Variable based on protection | Flexible protection schemes | Complex optimization |
| Specialized for Cyclohexane | Optimized TFA conditions | DPPA for difficult couplings | TFA with scavengers | Optimized for cyclic constraints | Sterically hindered couplings |
The coupling of Boc-protected cyclohexane amino acids often requires extended reaction times and specialized coupling reagents to overcome the steric hindrance associated with the cyclic structure. Traditional coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine may prove insufficient for difficult couplings involving sterically demanding residues [16] [17].
For particularly challenging couplings, diphenylphosphoryl azide has been employed successfully for the synthesis of peptides containing aliphatic alpha,beta-didehydro-alpha-amino acid residues and similar sterically hindered compounds [16]. This reagent provides enhanced reactivity while maintaining good selectivity and minimal racemization.
Table 2: Synthesis Methods for Boc-Protected Cyclohexane Derivatives
| Method | Starting Materials | Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| Catalytic Hydrogenation + Boc Protection | 4-Aminobenzoic acid derivatives | Ru/C or PtO₂, 15 bar H₂, 100°C | 47-62% | 80% trans |
| One-Pot Synthesis | Aromatic precursors | Direct hydrogenation with in-situ protection | 60-70% | Moderate |
| Trityl Protection Strategy | 4-Oxocyclohexanecarboxylic acid trityl ester | ZnCl₂ catalysis, HBr/THF deprotection | 93.6% | >99% trans |
| Michael Addition to Shikimic Acid | (-)-Shikimic acid | LiNR₂, THF, -78°C | 61% (cis), 5% (trans) | Kinetic control |
| Direct Esterification + Protection | Cyclohexane amino acids | Ethanol, acid catalyst, Boc₂O | 70-85% | Variable |
The preparation of Boc-protected cyclohexane derivatives can be achieved through several synthetic routes, each offering distinct advantages depending on the desired stereochemical outcome and scale of synthesis. Catalytic hydrogenation of aromatic precursors followed by Boc protection represents a scalable approach suitable for industrial applications, though the stereoselectivity may require further optimization .
The trityl protection strategy offers exceptional stereochemical control, achieving greater than 99% trans-isomer purity through the use of crystallization-directing trityl groups . This method, while more expensive due to the stoichiometric use of trityl reagents, provides access to highly pure starting materials essential for structure-activity relationship studies.
The optimization of solid-phase synthesis protocols for Boc-protected cyclohexane derivatives requires systematic evaluation of resin loading, coupling kinetics, and aggregation mitigation strategies. Lower loading densities on the solid support can help reduce steric crowding and improve coupling efficiency, particularly for sequences containing multiple cyclohexane residues [13] [17].
Aggregation during chain assembly represents a significant challenge in the synthesis of peptides containing hydrophobic cyclohexane residues. The use of chaotropic additives, elevated temperatures, or modified solvent systems may be necessary to disrupt secondary structure formation on the resin and ensure quantitative coupling reactions [13].
The final cleavage and deprotection of Boc-based peptides requires careful attention to reaction conditions to prevent side reactions and ensure complete removal of protecting groups. The use of appropriate scavengers during hydrogen fluoride treatment helps minimize alkylation reactions and preserves the integrity of sensitive amino acid residues [13] [14].